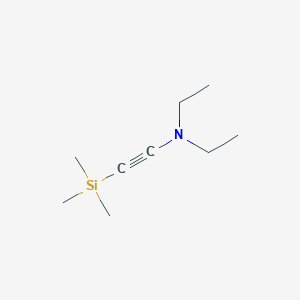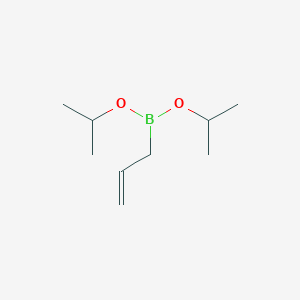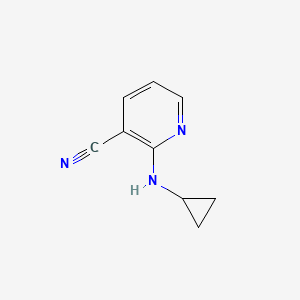
2-(环丙基氨基)烟腈
描述
2-(Cyclopropylamino)nicotinonitrile is a chemical compound with the molecular formula C9H9N3 . It belongs to the class of nicotinonitrile derivatives .
Synthesis Analysis
The synthesis of 2-(Cyclopropylamino)nicotinonitrile involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine in ethanol and water at 30°C for 0.5h, followed by heating at reflux temperature for 20 hours . Another synthesis method involves the reaction of 2-(cyclopropylamino)nicotinonitrile with water and potassium hydroxide in isopropyl alcohol at 80°C for 12 hours .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylamino)nicotinonitrile is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H9N3 , and the molecular weight is 159.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Cyclopropylamino)nicotinonitrile include its molecular formula (C9H9N3), molecular weight (159.19), and its structural formula .科学研究应用
蛋白质组学研究
“2-(环丙基氨基)烟腈”被提及为蛋白质组学研究中使用的产品。 蛋白质组学涉及对蛋白质组及其功能的研究,对于在分子水平上理解生物过程至关重要 .
催化合成
该化合物已在催化合成方面被提及。 它可用作化学反应中的构建模块,以创建复杂的分子,例如香豆素连接的烟腈衍生物 .
基因表达分析
安全和危害
2-(Cyclopropylamino)nicotinonitrile is classified as hazardous under the CLP (Classification Labelling and Packaging) Regulation . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
2-(Cyclopropylamino)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, 2-(Cyclopropylamino)nicotinonitrile can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes .
Cellular Effects
The effects of 2-(Cyclopropylamino)nicotinonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, 2-(Cyclopropylamino)nicotinonitrile can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 2-(Cyclopropylamino)nicotinonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in the downregulation of signaling pathways that promote cell proliferation. Additionally, 2-(Cyclopropylamino)nicotinonitrile can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-(Cyclopropylamino)nicotinonitrile can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-(Cyclopropylamino)nicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 2-(Cyclopropylamino)nicotinonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of 2-(Cyclopropylamino)nicotinonitrile can lead to toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
2-(Cyclopropylamino)nicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolism, as these enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion .
Transport and Distribution
The transport and distribution of 2-(Cyclopropylamino)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, 2-(Cyclopropylamino)nicotinonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue perfusion, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(Cyclopropylamino)nicotinonitrile is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 2-(Cyclopropylamino)nicotinonitrile is determined by its chemical properties and interactions with cellular machinery .
属性
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWMXLKPISDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467817 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52583-90-1 | |
| Record name | 2-(cyclopropylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropylamino-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


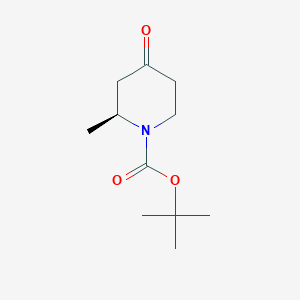
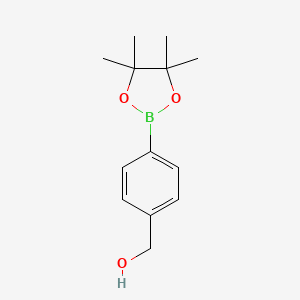
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

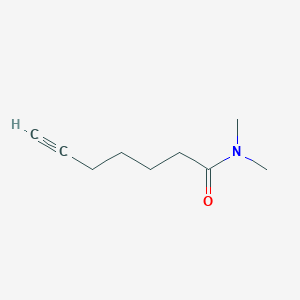
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)




![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
